molecular formula C7H10O5 B15128321 5-Alkynyl-L-fucose

5-Alkynyl-L-fucose

Cat. No.: B15128321
M. Wt: 174.15 g/mol
InChI Key: CZNHMTJHTGBOTL-UHFFFAOYSA-N
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Description

5-Alkynyl-L-fucose is a synthetic analog of L-fucose, a naturally occurring monosaccharide. This compound is characterized by the presence of an alkyne group at the fifth carbon position of the fucose molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Alkynyl-L-fucose typically involves the modification of L-fucose through a series of chemical reactionsThe final step involves deprotection to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Alkynyl-L-fucose undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the alkyne group to yield alkenes or alkanes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes .

Scientific Research Applications

5-Alkynyl-L-fucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Alkynyl-L-fucose involves its incorporation into glycoproteins and glycans through the fucose salvage pathway. The compound is converted into its active metabolite, GDP-5-Alkynyl-L-fucose, which is then utilized by fucosyltransferases to modify glycoproteins. This modification allows for the selective labeling and detection of fucosylated glycans .

Comparison with Similar Compounds

Uniqueness: 5-Alkynyl-L-fucose is unique due to its specific alkyne modification at the fifth carbon position, which provides distinct reactivity and labeling efficiency compared to other fucose analogs. This makes it particularly useful for studying specific glycosylation patterns and developing targeted therapeutic strategies .

Biological Activity

5-Alkynyl-L-fucose is a fucose analog that has garnered attention for its potential biological activities, particularly in the fields of immunology and cancer therapy. This compound is known to influence various biological processes through its role in glycosylation, which is critical for cell recognition, signaling, and immune response. This article explores the biological activity of this compound, presenting key research findings, case studies, and relevant data.

This compound functions primarily as an inhibitor of fucosylation, a post-translational modification involving the addition of fucose residues to glycoproteins and glycolipids. This modification is mediated by fucosyltransferases, which utilize GDP-fucose as a substrate. By inhibiting these enzymes, this compound can alter the glycosylation patterns of proteins, thereby affecting various cellular functions including:

  • Cell Adhesion : Fucosylation is critical for leukocyte adhesion and migration. Inhibition can disrupt these processes, potentially reducing inflammation and tumor metastasis.
  • Immune Response : Modifications in glycosylation can enhance or suppress immune responses. For instance, altered fucosylation patterns can influence antibody-dependent cell-mediated cytotoxicity (ADCC) .

Research Findings

Several studies have investigated the effects of this compound on cellular processes:

  • Antibody Enhancement : A study demonstrated that incorporating this compound during the cultivation of antibodies significantly enhanced their ADCC activity. The modified antibodies exhibited an EC50 value comparable to that of newly approved therapeutic antibodies .
  • Fucosidase Activity : Research on α-L-fucosidases revealed that this compound could serve as a substrate for these enzymes, influencing their hydrolytic activity and substrate specificity. This could have implications for developing fucosidase-based therapies .
  • Transfucosylation Reactions : In experiments involving transfucosylation reactions with various acceptors, this compound demonstrated potential as a donor substrate, although results varied based on conditions and enzyme specificity .

Case Study 1: Cancer Immunotherapy

In a clinical setting, the application of this compound in modifying monoclonal antibodies has shown promise in enhancing their therapeutic efficacy against tumors. By reducing fucose content in antibody glycoforms, researchers observed a significant increase in ADCC activity, suggesting that this compound could be pivotal in improving cancer immunotherapy outcomes .

Case Study 2: Inflammatory Diseases

Another study explored the use of this compound in models of inflammatory diseases. The inhibition of fucosylation led to reduced leukocyte migration to inflamed tissues, indicating potential therapeutic applications for conditions characterized by excessive inflammation .

Table 1: Comparison of EC50 Values for Modified Antibodies

Antibody TypeEC50 (ng/mL)
Original Antibody2.718
Antibody with 5-Alkynyl-Fuc0.1718
Gazyva (ADCC-enhanced)0.3836

Table 2: Fucosidase Activity Parameters

EnzymeKM (µM)kcat (s⁻¹)kcat/KM (s⁻¹µM⁻¹)
Fuc25D79.728.870.363
Fuc25C1401.1VariableLow

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

6-ethynyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H

InChI Key

CZNHMTJHTGBOTL-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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